molecular formula C17H23NO3 B15276711 (R)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone

(R)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B15276711
M. Wt: 289.4 g/mol
InChI Key: MSJYCMSHXTZKQC-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable benzyl halide under basic conditions.

    Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a cyclization reaction involving a suitable diol and an acid catalyst.

    Coupling of the Two Rings: The final step involves coupling the morpholine and tetrahydropyran rings using a methanone linker, often facilitated by a coupling reagent such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its morpholine ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, ®-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The morpholine ring can form hydrogen bonds with active sites, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Benzylmorpholine: Lacks the tetrahydropyran ring.

    ®-Tetrahydro-2H-pyran-4-ylmethanone: Lacks the morpholine ring.

    ®-Benzylmorpholin-2-ylmethanone: Lacks the tetrahydropyran ring.

Uniqueness

®-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone is unique due to the presence of both the morpholine and tetrahydropyran rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

[(2R)-4-benzylmorpholin-2-yl]-(oxan-4-yl)methanone

InChI

InChI=1S/C17H23NO3/c19-17(15-6-9-20-10-7-15)16-13-18(8-11-21-16)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2/t16-/m1/s1

InChI Key

MSJYCMSHXTZKQC-MRXNPFEDSA-N

Isomeric SMILES

C1COCCC1C(=O)[C@H]2CN(CCO2)CC3=CC=CC=C3

Canonical SMILES

C1COCCC1C(=O)C2CN(CCO2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.